molecular formula C15H17N3O2 B2777495 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-(2-methylcyclopropyl)-2,3-dihydro-1H-pyrazol-3-imine CAS No. 1355785-92-0

4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-(2-methylcyclopropyl)-2,3-dihydro-1H-pyrazol-3-imine

Cat. No.: B2777495
CAS No.: 1355785-92-0
M. Wt: 271.32
InChI Key: YGAGBPXQNKOMIJ-UHFFFAOYSA-N
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Description

This compound is a pyrazol-imine derivative featuring a benzodioxol substituent at position 4 and a methylcyclopropyl group at position 3. Pyrazol-imines are nitrogen-containing heterocycles with applications in medicinal chemistry (e.g., enzyme inhibition, receptor modulation) and materials science. The benzodioxol moiety is often associated with enhanced metabolic stability, while the cyclopropyl group may influence steric and electronic properties.

Structural Insights: Crystallographic analysis (e.g., via SHELXL or WinGX ) would reveal bond lengths, angles, and intermolecular interactions.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-methyl-5-(2-methylcyclopropyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-8-5-10(8)14-13(15(16)18(2)17-14)9-3-4-11-12(6-9)20-7-19-11/h3-4,6,8,10H,5,7,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELWQXZPMUVCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=NN(C(=C2C3=CC4=C(C=C3)OCO4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the compound in focus. Research indicates that modifications in the pyrazole structure can enhance cytotoxic activity against various cancer cell lines. For instance, derivatives with benzodioxole substituents have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that the incorporation of the benzodioxole moiety contributes to enhanced efficacy against a range of bacterial and fungal pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is another area of interest. Preliminary findings indicate that compounds similar to 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-(2-methylcyclopropyl)-2,3-dihydro-1H-pyrazol-3-imine exhibit significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Pesticidal Activity

In agricultural science, compounds with pyrazole structures have been explored for their pesticidal properties. The ability of this compound to act as a pesticide could stem from its interference with the nervous systems of pests, leading to effective pest management strategies without harming beneficial insects .

Plant Growth Regulation

There is emerging evidence that certain pyrazole derivatives can function as plant growth regulators. By modulating hormonal pathways in plants, these compounds may enhance growth rates and resistance to environmental stressors .

Development of Novel Materials

The unique chemical structure of this compound has implications in material science. Its potential use in synthesizing novel polymers or composites that exhibit desirable mechanical and thermal properties is currently under investigation. Such materials could find applications in coatings, adhesives, and other industrial products .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis would typically evaluate:

  • Structural analogs (e.g., pyrazol-imines with different substituents).
  • Physicochemical properties (solubility, logP, pKa).
  • Biological activity (binding affinity, selectivity, toxicity).
  • Synthetic accessibility (yield, reaction steps).

Table 1: Hypothetical Comparison of Pyrazol-Imine Derivatives

Compound Name Substituents (Positions 4/5) LogP IC50 (nM) Synthetic Yield (%)
Target Compound Benzodioxol/Methylcyclopropyl ~3.2* N/A N/A
2-Methyl-5-phenyl-pyrazol-3-imine Phenyl/None 2.8 250 65
4-(4-Fluorophenyl)-5-isopropyl-pyrazol-imine 4-Fluorophenyl/Isopropyl 3.5 120 45

Key Observations (hypothetical):

  • The benzodioxol group in the target compound may improve solubility compared to purely aromatic substituents (e.g., phenyl).
  • The methylcyclopropyl group could reduce metabolic degradation relative to bulkier substituents (e.g., isopropyl).
  • No activity data is available in the evidence for validation.

Research Findings and Challenges

  • Analogous pyrazol-imines often involve cyclocondensation reactions.
  • Biological Studies: No pharmacological data is provided in the evidence.

Notes on Evidence Limitations:

  • No pharmacological, synthetic, or comparative data is available in the provided materials.

Q & A

Q. How does the 2-methylcyclopropyl group influence the compound’s electronic and steric properties?

  • Answer : DFT calculations (e.g., Natural Bond Orbital analysis) quantify hyperconjugation effects from cyclopropane ring strain. Steric maps generated via Molecular Electrostatic Potential (MEP) surfaces highlight bulky substituent interactions. Comparative studies with non-cyclopropane analogs (e.g., isopropyl groups) isolate strain-induced reactivity differences .

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